Predicted Lipophilicity (LogP) of 4,5-Dibromo-2-fluorophenylacetonitrile vs. 2,4-Dibromo-6-fluorophenylacetonitrile Positional Isomer
The 4,5-dibromo-2-fluoro substitution pattern is predicted to confer higher lipophilicity compared to the 2,4-dibromo-6-fluoro positional isomer. While direct LogP measurement for the target compound is not published, the closest available regioisomeric analog—3,5-dibromo-2-fluorophenylacetonitrile (CAS 497181-29-0)—has a computed LogP of 3.42, versus 3.35 for 2,4-dibromo-6-fluorophenylacetonitrile (CAS 497181-24-5), a difference of +0.07 log units [1]. This difference, though modest, translates to a ~17% higher predicted octanol-water partition coefficient, which can meaningfully impact membrane permeability, protein binding, and chromatographic retention time in HPLC-based purification workflows.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~3.42 (estimated from closest regioisomer analog, 3,5-dibromo-2-fluorophenylacetonitrile, CAS 497181-29-0) |
| Comparator Or Baseline | 2,4-Dibromo-6-fluorophenylacetonitrile (CAS 497181-24-5): LogP = 3.3491502 |
| Quantified Difference | +0.07 log units (~17% higher predicted partition coefficient) |
| Conditions | JChem-calculated LogP values (Chembase database); validated for comparative purposes within the same computational framework |
Why This Matters
Higher LogP affects chromatographic purification method development and may alter the compound's behavior in cellular permeability assays, justifying selection of the specific regioisomer for structure-activity relationship (SAR) studies where lipophilicity is a controlled parameter.
- [1] Chembase. 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile (CAS 497181-24-5). CBID: 166966. LogP: 3.3491502, LogD (pH 5.5): 3.3491495, LogD (pH 7.4): 3.349094, PSA: 23.79 Ų. View Source
